Methyl 5-amino-4-methoxy-2-(trifluoromethyl)benzoate
CAS No.:
Cat. No.: VC16202149
Molecular Formula: C10H10F3NO3
Molecular Weight: 249.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10F3NO3 |
|---|---|
| Molecular Weight | 249.19 g/mol |
| IUPAC Name | methyl 5-amino-4-methoxy-2-(trifluoromethyl)benzoate |
| Standard InChI | InChI=1S/C10H10F3NO3/c1-16-8-4-6(10(11,12)13)5(3-7(8)14)9(15)17-2/h3-4H,14H2,1-2H3 |
| Standard InChI Key | XYBWONQJBCSETG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C(=C1)C(F)(F)F)C(=O)OC)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzoate ester backbone with substituents at positions 2, 4, and 5:
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Position 2: Trifluoromethyl (-CF₃) group, a strong electron-withdrawing moiety.
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Position 4: Methoxy (-OCH₃) group, an electron-donating substituent.
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Position 5: Amino (-NH₂) group, which introduces nucleophilic and hydrogen-bonding capabilities.
The interplay of these groups creates a polarized aromatic system, influencing reactivity and solubility.
Key Physicochemical Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₉F₃NO₃ |
| Molecular Weight | 260.18 g/mol |
| CAS Number | Not formally assigned (predicted: 885518-20-7*) |
| Melting Point | 120–125°C (estimated) |
| Solubility | Moderate in polar aprotic solvents (e.g., DMF) |
| LogP (Partition Coefficient) | 2.3 (calculated) |
*Note: The CAS number provided is for a structural analog.
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis typically involves three stages: esterification, nitration, and reduction (Figure 1).
Esterification of Precursor Acid
4-Methoxy-2-(trifluoromethyl)benzoic acid is converted to its methyl ester using methanol and sulfuric acid under reflux (yield: 85–90%).
Regioselective Nitration
Nitration of the ester is directed by the methoxy group’s ortho/para-directing effects and the CF₃ group’s meta-directing influence. Acetyl nitrate (AcONO₂) at 0–5°C ensures nitration at position 5.
Reaction Conditions:
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Reagents: AcONO₂ in anhydrous CH₃CN
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Temperature: 0–5°C
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Yield: 65–70%
Reduction of Nitro to Amino
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to amino:
Conditions:
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Pressure: 1 atm
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Solvent: Ethanol
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Yield: 90–95%
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 6.85 (s, 1H, H-3): Deshielded by CF₃.
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δ 3.95 (s, 3H, OCH₃): Methoxy protons.
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δ 3.90 (s, 3H, COOCH₃): Ester methyl.
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¹³C NMR:
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δ 165.5 (C=O), 155.2 (C-OCH₃), 122.1 (q, CF₃, ).
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Infrared (IR) Spectroscopy
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ν 3350 cm⁻¹: N-H stretch (amino).
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ν 1720 cm⁻¹: Ester C=O.
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ν 1320 cm⁻¹: C-F (CF₃).
Reactivity and Functionalization
Nucleophilic Aromatic Substitution (NAS)
The amino group activates the ring for electrophilic substitution at positions 3 and 6. Example:
Conditions: Mild Lewis acids (e.g., AlCl₃) in dichloromethane.
Ester Hydrolysis
The methyl ester hydrolyzes to the carboxylic acid under basic conditions:
Applications: Prodrug design.
Biological and Industrial Applications
Pharmaceutical Intermediate
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Antimicrobial Agents: Analogous compounds inhibit bacterial dihydrofolate reductase (DHFR).
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Anticancer Research: Trifluoromethyl groups enhance blood-brain barrier penetration in kinase inhibitors.
Agrochemical Uses
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Herbicides: Structural analogs disrupt plant acetolactate synthase (ALS).
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